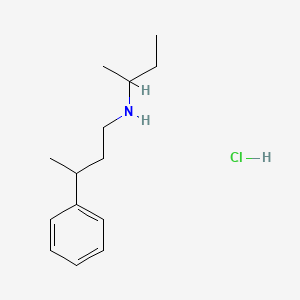![molecular formula C26H25Cl2FN4O B6416092 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride CAS No. 1785666-59-2](/img/structure/B6416092.png)
3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride
Overview
Description
CP 465022 hydrochloride is a synthetic, biologically active compound known for its role as a selective, non-competitive antagonist of AMPA receptors and a modulator of voltage-gated sodium channels, specifically Na V 1.6 channels . It has been extensively studied for its potent anticonvulsant activity and its ability to inhibit glutamate-activated currents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CP 465022 hydrochloride involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:
- Formation of the quinazolinone core by cyclization reactions.
- Introduction of the 2-chlorophenyl group and the 6-fluoro substituent.
- Attachment of the 2-pyridinylvinyl group through a Heck reaction.
- Final conversion to the hydrochloride salt form .
Industrial Production Methods: Industrial production of CP 465022 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-purity starting materials.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: CP 465022 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the pyridinylvinyl group.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone
Major Products:
Oxidation Products: Oxidized derivatives of the quinazolinone core.
Reduction Products: Reduced forms of the pyridinylvinyl group.
Substitution Products: Halogen-exchanged derivatives
Scientific Research Applications
CP 465022 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study the role of AMPA receptors in various chemical processes.
Biology: Investigated for its effects on neuronal signaling and its potential neuroprotective properties.
Medicine: Explored for its anticonvulsant activity and potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting AMPA receptors and sodium channels .
Mechanism of Action
CP 465022 hydrochloride exerts its effects by selectively and non-competitively antagonizing AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. It also modulates the activity of voltage-gated sodium channels, specifically Na V 1.6 channels . The compound binds to these receptors and channels, inhibiting their activity and thereby reducing excitatory neurotransmission .
Comparison with Similar Compounds
CP 526427: Another non-competitive AMPA receptor antagonist with similar properties.
GYKI 52466: A well-known AMPA receptor antagonist used in research.
Perampanel: A clinically used AMPA receptor antagonist for the treatment of epilepsy.
Uniqueness: CP 465022 hydrochloride is unique due to its high selectivity and potency as an AMPA receptor antagonist and its additional modulation of Na V 1.6 channels. This dual action makes it a valuable tool for studying the complex interactions between glutamate receptors and sodium channels in the nervous system .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H/b15-13+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDGCRJPYLXHY-GVYCEHEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


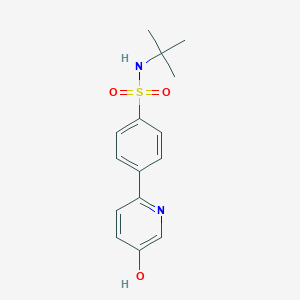
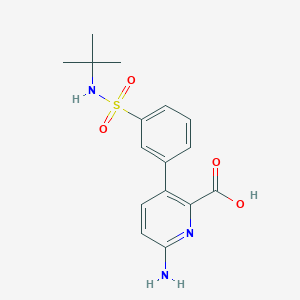
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6416022.png)
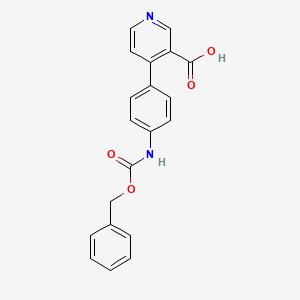
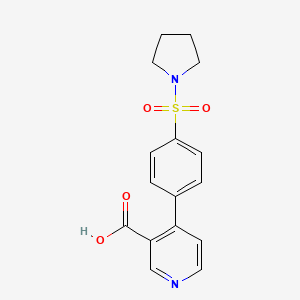
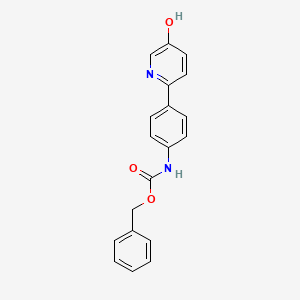
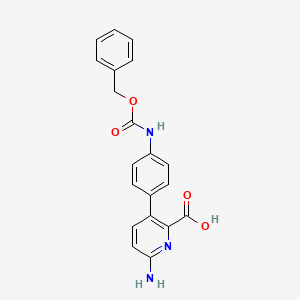

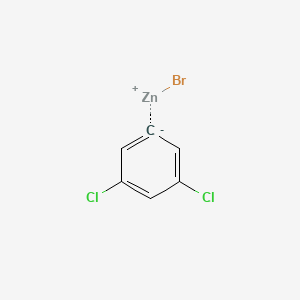
![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt](/img/structure/B6416084.png)

![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)

